molecular formula C15H14F3NO B13603521 (s)-2-Amino-2-(4'-(trifluoromethyl)-[1,1'-biphenyl]-2-yl)ethan-1-ol

(s)-2-Amino-2-(4'-(trifluoromethyl)-[1,1'-biphenyl]-2-yl)ethan-1-ol

Cat. No.: B13603521
M. Wt: 281.27 g/mol
InChI Key: QXYPNQIILYYOGA-CQSZACIVSA-N
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Description

(s)-2-Amino-2-(4’-(trifluoromethyl)-[1,1’-biphenyl]-2-yl)ethan-1-ol is a chiral compound that features a trifluoromethyl group attached to a biphenyl structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (s)-2-Amino-2-(4’-(trifluoromethyl)-[1,1’-biphenyl]-2-yl)ethan-1-ol typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available biphenyl derivatives.

    Introduction of Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate under conditions that may involve catalysts like copper or silver.

    Formation of Amino Alcohol: The amino alcohol moiety is introduced through a series of reactions including reduction and amination. Common reagents include lithium aluminum hydride for reduction and ammonia or amines for amination.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reagents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles such as halides or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halides, thiols, and other nucleophiles under basic or acidic conditions.

Major Products

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols, amines.

    Substitution: Halogenated or thiolated derivatives.

Scientific Research Applications

Chemistry

In chemistry, (s)-2-Amino-2-(4’-(trifluoromethyl)-[1,1’-biphenyl]-2-yl)ethan-1-ol is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a ligand in receptor binding studies. The trifluoromethyl group can influence the binding affinity and selectivity of the compound towards specific biological targets.

Medicine

In medicine, (s)-2-Amino-2-(4’-(trifluoromethyl)-[1,1’-biphenyl]-2-yl)ethan-1-ol is investigated for its potential therapeutic applications. Its unique structure may contribute to the development of new drugs with improved efficacy and reduced side effects.

Industry

In the industrial sector, this compound is used in the development of advanced materials. Its incorporation into polymers can enhance their thermal stability, mechanical strength, and chemical resistance.

Mechanism of Action

The mechanism of action of (s)-2-Amino-2-(4’-(trifluoromethyl)-[1,1’-biphenyl]-2-yl)ethan-1-ol involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This can lead to increased binding affinity and selectivity towards specific targets, modulating their activity and resulting in desired biological effects.

Comparison with Similar Compounds

Similar Compounds

    (s)-2-Amino-2-(4’-methyl-[1,1’-biphenyl]-2-yl)ethan-1-ol: Similar structure but with a methyl group instead of a trifluoromethyl group.

    (s)-2-Amino-2-(4’-chloro-[1,1’-biphenyl]-2-yl)ethan-1-ol: Similar structure but with a chloro group instead of a trifluoromethyl group.

    (s)-2-Amino-2-(4’-bromo-[1,1’-biphenyl]-2-yl)ethan-1-ol: Similar structure but with a bromo group instead of a trifluoromethyl group.

Uniqueness

The presence of the trifluoromethyl group in (s)-2-Amino-2-(4’-(trifluoromethyl)-[1,1’-biphenyl]-2-yl)ethan-1-ol imparts unique properties such as increased lipophilicity, chemical stability, and potential biological activity. These characteristics make it a valuable compound in various fields of research and industry.

Properties

Molecular Formula

C15H14F3NO

Molecular Weight

281.27 g/mol

IUPAC Name

(2S)-2-amino-2-[2-[4-(trifluoromethyl)phenyl]phenyl]ethanol

InChI

InChI=1S/C15H14F3NO/c16-15(17,18)11-7-5-10(6-8-11)12-3-1-2-4-13(12)14(19)9-20/h1-8,14,20H,9,19H2/t14-/m1/s1

InChI Key

QXYPNQIILYYOGA-CQSZACIVSA-N

Isomeric SMILES

C1=CC=C(C(=C1)C2=CC=C(C=C2)C(F)(F)F)[C@@H](CO)N

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=C(C=C2)C(F)(F)F)C(CO)N

Origin of Product

United States

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